molecular formula C6H9NO2S3 B12219217 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12219217
M. Wt: 223.3 g/mol
InChI Key: HDLQMLBZJYSVEL-UHFFFAOYSA-N
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Description

3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their wide range of biological and medicinal properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves the reaction of thiosemicarbazide with α-bromo ketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring. The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that thiazole derivatives, including those containing the thiazole core structure similar to 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide, exhibit significant anticancer properties. A study highlighted the synthesis of thiazolone derivatives that demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The IC50 values ranged from 105.39 to 742.78 nM, suggesting a promising avenue for cancer therapeutics .

Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Compounds with a similar thiazole framework have been reported to exhibit significant antibacterial and antifungal effects. For instance, derivatives synthesized with the thiazole core have shown efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. Thiazole-based compounds have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation, indicating their potential use in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry
In material science, compounds like this compound can be utilized in the synthesis of novel polymers. The unique structural properties of thiazoles allow for the development of materials with enhanced thermal stability and mechanical properties. These materials can be applied in coatings and composites where durability is essential.

Sensors and Electronics
The electronic properties of thiazole derivatives make them suitable for applications in sensors and electronic devices. Their ability to conduct electricity at certain conditions allows for their use in organic semiconductors and photovoltaic cells .

  • Case Study 1: Anticancer Activity
    In a study conducted on a series of thiazole derivatives including analogs of this compound, several compounds showed promising activity against human cancer cell lines. The results indicated that modifications on the thiazole ring could enhance cytotoxicity.
  • Case Study 2: Antimicrobial Efficacy
    A comprehensive evaluation of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly improved antimicrobial activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethylthiazole: Known for its use in flavor and fragrance industries.

    Thiazole: A core structural motif in many natural products and pharmaceuticals.

    Pyrano[2,3-d]thiazole: Studied for its potential therapeutic applications.

Uniqueness

3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-Methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a compound that belongs to the class of thiazole derivatives. Thiazoles and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H9NO2S\text{C}_6\text{H}_9\text{N}\text{O}_2\text{S} . The compound features a thiazole ring fused with a thieno moiety and contains a thione functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural features to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. In vitro studies have indicated that compounds containing the thiazole scaffold can inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound have been tested against HepG-2 liver cancer cells using MTT assays, revealing promising cytotoxic effects .

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AHepG-215
Compound BMCF-720

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may play a role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the thiazole moiety enhances the ability of these compounds to inhibit cholinesterase enzymes, which are implicated in neurodegeneration . This activity indicates potential therapeutic applications for cognitive enhancement and neuroprotection.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several thiazole derivatives against common pathogens. Among these derivatives, one closely related to this compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the thiazole structure could lead to enhanced antimicrobial properties .

Evaluation of Anticancer Properties

In another case study focused on anticancer activity, researchers synthesized various thiazole derivatives and evaluated their effects on cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against HepG-2 cells. The study emphasized the importance of structural optimization in developing effective anticancer agents .

Properties

Molecular Formula

C6H9NO2S3

Molecular Weight

223.3 g/mol

IUPAC Name

3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C6H9NO2S3/c1-7-4-2-12(8,9)3-5(4)11-6(7)10/h4-5H,2-3H2,1H3

InChI Key

HDLQMLBZJYSVEL-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=S

solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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